
6-(Tert-butyldimethylsilyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyldimethylsilyl)-1H-indazole is a chemical compound that features a tert-butyldimethylsilyl group attached to the nitrogen atom of an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyldimethylsilyl)-1H-indazole typically involves the silylation of 1H-indazole. The reaction is carried out using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually performed in an organic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indazole ring, which can be crucial for subsequent synthetic transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as column chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyldimethylsilyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups at the indazole ring.
Reduction: Reduction reactions can be used to modify the indazole ring or the tert-butyldimethylsilyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives of the indazole ring.
Scientific Research Applications
6-(Tert-butyldimethylsilyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a protecting group for the nitrogen atom in indazole derivatives, facilitating further synthetic modifications.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into indazole derivatives has shown potential for developing new drugs, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 6-(Tert-butyldimethylsilyl)-1H-indazole involves its ability to protect the nitrogen atom of the indazole ring. This protection allows for selective reactions at other positions of the molecule without affecting the nitrogen atom. The tert-butyldimethylsilyl group can be removed under specific conditions, revealing the reactive nitrogen atom for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl-Indazole: Similar to 6-(Tert-butyldimethylsilyl)-1H-indazole but with diphenyl groups instead of dimethyl groups.
tert-Butyldimethylsilyl-Benzimidazole: A benzimidazole derivative with a tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl-Triazole: A triazole derivative with a tert-butyldimethylsilyl group.
Uniqueness
This compound is unique due to its specific structural configuration, which provides stability and reactivity that are advantageous for various synthetic applications. Its ability to protect the nitrogen atom while allowing selective reactions at other positions makes it a valuable compound in organic synthesis.
Properties
IUPAC Name |
tert-butyl-(1H-indazol-6-yl)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)11-7-6-10-9-14-15-12(10)8-11/h6-9H,1-5H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBMVZWNVZTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=CC2=C(C=C1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682066 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-57-1 |
Source


|
| Record name | 6-[tert-Butyl(dimethyl)silyl]-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
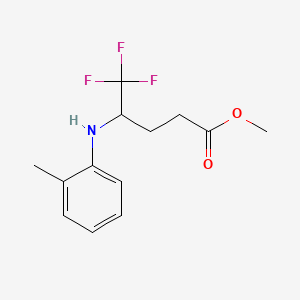
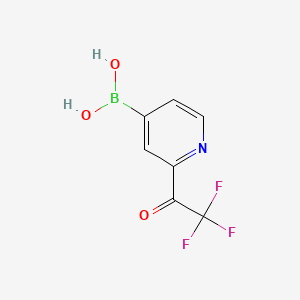
![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)
![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)
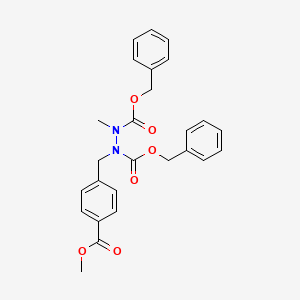

![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)
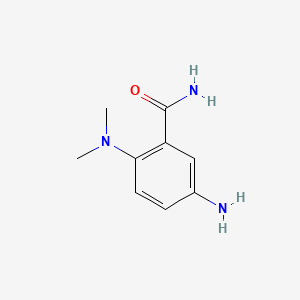

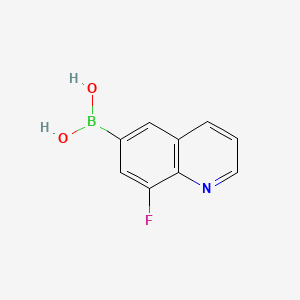


![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)
